molecular formula C14H18N2O4 B2954519 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid CAS No. 1216315-17-1

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid

Cat. No.: B2954519
CAS No.: 1216315-17-1
M. Wt: 278.308
InChI Key: OZOJRJQKDPVHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[1,2-C]imidazole ring system fused with a phenyl group The presence of oxalic acid as a counterion adds to its chemical stability and reactivity

Scientific Research Applications

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Future Directions

The future directions for research into pyrroloimidazoles are likely to involve further exploration of their synthesis and biological activities . Given their diverse biological properties, they are of significant interest in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted amine with a suitable dicarbonyl compound can lead to the formation of the desired pyrrolo[1,2-C]imidazole ring system. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

oxalic acid;3-phenyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolo[1,2-c]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C2H2O4/c1-2-5-10(6-3-1)12-13-9-11-7-4-8-14(11)12;3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOJRJQKDPVHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(N2C1)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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